molecular formula C8H16Cl2N4O B13458156 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride

2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride

Cat. No.: B13458156
M. Wt: 255.14 g/mol
InChI Key: BUAHWYLEPCXLRP-UHFFFAOYSA-N
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Description

2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with formamide under reflux conditions to form 5-ethyl-1H-1,2,4-triazole.

    Introduction of the morpholine ring: The 5-ethyl-1H-1,2,4-triazole is then reacted with morpholine in the presence of a suitable catalyst, such as potassium carbonate, under reflux conditions.

    Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted triazole derivatives with different functional groups.

Scientific Research Applications

2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with enhanced properties, such as improved solubility and stability.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride involves:

    Molecular Targets: The compound targets specific enzymes and receptors in microbial and cancer cells, inhibiting their growth and proliferation.

    Pathways Involved: It interferes with the synthesis of essential biomolecules, such as nucleic acids and proteins, leading to cell death. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These include compounds like fluconazole and ribavirin, which are known for their antifungal and antiviral activities.

    Morpholine derivatives: Compounds such as morpholine-4-carboxamide, which are used in various industrial applications.

Uniqueness

2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride is unique due to the combination of the 1,2,4-triazole ring and the morpholine ring, which enhances its solubility, bioavailability, and biological activity

Properties

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.14 g/mol

IUPAC Name

2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine;dihydrochloride

InChI

InChI=1S/C8H14N4O.2ClH/c1-2-7-10-8(12-11-7)6-5-9-3-4-13-6;;/h6,9H,2-5H2,1H3,(H,10,11,12);2*1H

InChI Key

BUAHWYLEPCXLRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C2CNCCO2.Cl.Cl

Origin of Product

United States

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